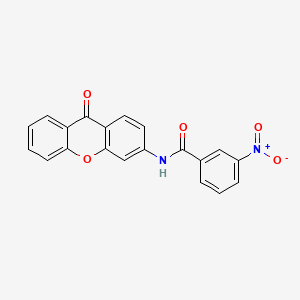
3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound that belongs to the class of xanthone derivatives. Xanthone derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
The synthesis of 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:
化学反応の分析
3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
科学的研究の応用
3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications:
作用機序
The mechanism of action of 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. The compound intercalates into DNA, disrupting the enzyme’s function and leading to the inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to topoisomerase II through hydrogen bonds and π-stacking interactions .
類似化合物との比較
3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide can be compared with other xanthone derivatives such as:
生物活性
3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a xanthone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This compound is recognized for its potential anti-cancer, anti-inflammatory, and antioxidant properties, making it a significant subject of study in medicinal chemistry.
The compound can be synthesized through a series of chemical reactions involving starting materials such as 9-oxo-9H-xanthene-3-carboxylic acid and 3-nitrobenzoyl chloride. The synthesis typically involves converting the carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by nucleophilic substitution reactions to form the final product.
The primary mechanism of action for this compound involves its interaction with topoisomerase II, an enzyme critical for DNA replication and repair. By intercalating into DNA, this compound disrupts the function of topoisomerase II, leading to inhibition of cancer cell proliferation. Molecular docking studies have demonstrated that the compound binds to topoisomerase II through hydrogen bonds and π-stacking interactions.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human promyelotic leukemia HL-60 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | DNA intercalation and inhibition |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory responses. The anti-inflammatory activity is attributed to its ability to inhibit inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production during inflammation .
Table 2: Anti-inflammatory Effects of this compound
| Assay | Result |
|---|---|
| iNOS Inhibition | IC50 = 20 µM |
| COX-2 Inhibition | Significant reduction observed |
| TNF-α Production | Decreased by 40% |
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Anticancer Studies : A study reported that this compound effectively inhibited the proliferation of several cancer cell lines with IC50 values ranging from 10 µM to 15 µM, indicating potent cytotoxicity .
- Inflammation Models : In vivo models demonstrated that treatment with this compound led to reduced inflammation markers and improved outcomes in models of chronic inflammation .
Case Studies
A notable case study involved the evaluation of this compound in a murine model of cancer. Mice treated with varying doses showed a dose-dependent reduction in tumor size compared to control groups, suggesting its efficacy as a potential therapeutic agent in oncology .
特性
IUPAC Name |
3-nitro-N-(9-oxoxanthen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19-15-6-1-2-7-17(15)27-18-11-13(8-9-16(18)19)21-20(24)12-4-3-5-14(10-12)22(25)26/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIGFTAKKHDKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














